molecular formula C14H12F3NO2 B3222260 2-Ethoxy-5-(4-(trifluoromethoxy)phenyl)pyridine CAS No. 121219-87-2

2-Ethoxy-5-(4-(trifluoromethoxy)phenyl)pyridine

Cat. No. B3222260
CAS RN: 121219-87-2
M. Wt: 283.24 g/mol
InChI Key: JECSQCAFYAMOSM-UHFFFAOYSA-N
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Description

“2-Ethoxy-5-(4-(trifluoromethoxy)phenyl)pyridine” is a chemical compound with the CAS Number: 121219-87-2 . It has a molecular weight of 283.25 . The IUPAC name for this compound is 2-ethoxy-5-[4-(trifluoromethoxy)phenyl]pyridine .


Molecular Structure Analysis

The InChI code for “2-Ethoxy-5-(4-(trifluoromethoxy)phenyl)pyridine” is 1S/C14H12F3NO2/c1-2-19-13-8-5-11(9-18-13)10-3-6-12(7-4-10)20-14(15,16)17/h3-9H,2H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound “2-Ethoxy-5-(4-(trifluoromethoxy)phenyl)pyridine” has a density of 1.2±0.1 g/cm3 and a boiling point of 319.5±42.0 °C at 760 mmHg . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with electrophilic organic groups using a palladium catalyst. 2-Ethoxy-5-(4-(trifluoromethoxy)phenyl)pyridine serves as an organoboron reagent in this context. Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules .

Triple-Acting PPAR Agonist

In drug design, researchers have explored 2-Ethoxy-5-(4-(trifluoromethoxy)phenyl)pyridine as a potential triple-acting agonist for peroxisome proliferator-activated receptors (PPARα, PPARγ, and PPARδ). These receptors play crucial roles in lipid metabolism, inflammation, and glucose homeostasis. The compound’s unique structure may offer therapeutic benefits in treating metabolic disorders .

Coatings and Thin Films

The compound has been investigated for its use in coatings and thin films. Researchers have deposited anodic and cathodic layers containing 2-Ethoxy-5-(4-(trifluoromethoxy)phenyl)pyridine onto glass substrates. These layers exhibit specific properties and may find applications in protective coatings or electronic devices .

Materials Science and Organic Electronics

Due to its electron-rich aromatic system and fluorinated substituents, this compound is of interest in materials science. It could potentially serve as a building block for organic semiconductors, light-emitting materials, or conductive polymers used in organic electronics .

Pharmaceutical Research

While specific applications are still emerging, researchers continue to explore the pharmacological properties of this compound. Its unique substituents may contribute to novel drug candidates targeting specific receptors or pathways .

Safety and Hazards

The compound “2-Ethoxy-5-(4-(trifluoromethoxy)phenyl)pyridine” is associated with several hazard statements including H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Future Directions

The demand for trifluoromethylpyridine derivatives, a class of compounds to which “2-Ethoxy-5-(4-(trifluoromethoxy)phenyl)pyridine” belongs, has been increasing steadily in the last 30 years . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

2-ethoxy-5-[4-(trifluoromethoxy)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2/c1-2-19-13-8-5-11(9-18-13)10-3-6-12(7-4-10)20-14(15,16)17/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECSQCAFYAMOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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